molecular formula C19H18FNO3S B2539384 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1421526-75-1

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No. B2539384
CAS RN: 1421526-75-1
M. Wt: 359.42
InChI Key: OYIYXAGHOUBWCE-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. It has also been found to inhibit the activity of p38 MAPK, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, the compound has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent anti-cancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide. One of the areas of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of research is the identification of its specific targets and signaling pathways, which could lead to the development of more targeted therapies. Additionally, the compound could be further studied for its potential applications in other diseases such as cardiovascular and metabolic disorders.

Synthesis Methods

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been reported in several research articles. One of the most common methods involves the reaction of 4-fluorothiophenol with 4-(2-methoxyphenoxy)but-2-yn-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(2-bromoethyl)acetamide to obtain the final product.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has shown promising results in treating neurological disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIYXAGHOUBWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

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